1-(Cyclohex-1-en-1-yl)-4-fluorobenzene chemical structure and properties
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene chemical structure and properties
Chemical Identity, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
1-(Cyclohex-1-en-1-yl)-4-fluorobenzene (CAS: 1546-11-8) is a pivotal intermediate in organic synthesis, serving as a structural scaffold in the development of liquid crystals, agrochemicals, and pharmaceuticals. Structurally, it consists of a fluorinated phenyl ring conjugated with a cyclohexenyl moiety. This conjugation confers unique electronic properties, making it a valuable precursor for biaryl mimics and non-planar pharmacophores.
In drug discovery, this compound acts as a lipophilic building block, often used to modulate metabolic stability via the fluorine substituent while maintaining steric bulk similar to non-fluorinated analogs.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
Physiochemical Data
| Property | Value | Note |
| IUPAC Name | 1-(Cyclohex-1-en-1-yl)-4-fluorobenzene | |
| Molecular Formula | C₁₂H₁₃F | |
| Molecular Weight | 176.23 g/mol | |
| Physical State | Colorless to pale yellow liquid | Standard conditions |
| Boiling Point | ~240–245 °C | Estimated at 760 mmHg |
| LogP (Predicted) | 4.6 | Highly Lipophilic |
| Density | ~1.05 g/cm³ | |
| Flash Point | >100 °C |
Spectroscopic Characterization
Accurate identification relies on distinct NMR signals arising from the symmetry of the para-substituted benzene and the unique vinyl proton of the cyclohexene ring.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.30–7.35 (m, 2H): Aromatic protons ortho to the cyclohexenyl group.
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δ 6.95–7.05 (m, 2H): Aromatic protons ortho to the fluorine (shielded by F).
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δ 6.05–6.10 (m, 1H): Vinylic proton (C=CH ) of the cyclohexene ring. Distinctive triplet or broad singlet.
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δ 2.35–2.40 (m, 2H): Allylic protons.
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δ 2.15–2.20 (m, 2H): Allylic protons.
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δ 1.60–1.80 (m, 4H): Homoallylic ring protons.
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¹⁹F NMR (376 MHz, CDCl₃):
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δ -115 to -118 ppm: Single singlet (characteristic of fluoroarenes).
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Synthetic Protocols
Two primary methodologies exist for synthesizing this compound: the Classical Grignard-Dehydration (ideal for bulk scale) and the Suzuki-Miyaura Coupling (ideal for convergent synthesis with sensitive functional groups).
Method A: Grignard Addition & Dehydration (Bulk Synthesis)
This method utilizes cost-effective starting materials and is robust for multi-gram scale preparation.
Reagents:
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4-Fluorobromobenzene
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Magnesium turnings (activated)
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Cyclohexanone[1]
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Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)
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Solvents: THF (anhydrous), Toluene
Protocol:
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Grignard Formation: To a suspension of activated Mg turnings (1.1 equiv) in anhydrous THF, add a solution of 4-fluorobromobenzene (1.0 equiv) dropwise under N₂. Initiate with an iodine crystal if necessary. Reflux for 1 hour to ensure complete formation of (4-fluorophenyl)magnesium bromide.
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Nucleophilic Addition: Cool the Grignard solution to 0 °C. Add cyclohexanone (1.0 equiv) dropwise. Allow to warm to room temperature and stir for 4 hours.
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Quench: Quench with saturated NH₄Cl solution. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the intermediate 1-(4-fluorophenyl)cyclohexanol .
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Dehydration: Dissolve the crude alcohol in toluene. Add catalytic pTSA (5 mol%). Reflux with a Dean-Stark trap to remove water azeotropically.
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Purification: Wash the organic layer with NaHCO₃, dry, and distill under reduced pressure to obtain the alkene product.
Method B: Suzuki-Miyaura Coupling (Precision Synthesis)
This route avoids strong acids and is preferred when the substrate contains acid-sensitive groups.
Reagents:
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4-Fluorophenylboronic acid
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1-Chlorocyclohex-1-ene (or Cyclohexenyl triflate)
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Catalyst: Pd(PPh₃)₄ (3-5 mol%)
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Base: Na₂CO₃ or K₃PO₄
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target compound.
Reactivity & Functionalization
The 1-arylcyclohexene motif is a versatile handle for further chemical elaboration.
Reactivity Flowchart
The alkene double bond allows for oxidation, reduction, or aromatization, while the fluorine atom remains a stable metabolic blocker or a site for nucleophilic aromatic substitution (SₙAr) under harsh conditions.
Figure 2: Divergent synthesis pathways starting from the core alkene scaffold.
Key Transformations
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Hydrogenation: Treatment with H₂ (1 atm) and Pd/C yields 1-(4-fluorophenyl)cyclohexane . This saturated analog is often used to probe the necessity of the double bond's planarity in receptor binding.
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Aromatization: Oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or heating with elemental sulfur converts the cyclohexene ring into a benzene ring, yielding 4-fluorobiphenyl .
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Epoxidation: Reaction with m-CPBA yields the epoxide, a reactive intermediate for ring-opening reactions to create trans-1,2-functionalized cyclohexanes.
Applications in Drug Discovery
The 1-(cyclohex-1-en-1-yl)-4-fluorobenzene scaffold is highly relevant in medicinal chemistry for several reasons:
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Bioisosterism: The cyclohexenyl group acts as a partially saturated bioisostere of a phenyl ring. It retains the lipophilicity and general shape of a biphenyl system but introduces a "twist" (non-planarity) that can improve solubility and escape "flat-molecule" toxicity issues.
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Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the most reactive site of the phenyl ring (blocking P450 hydroxylation), significantly extending the half-life of the molecule in vivo.
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Electronic Modulation: The fluorine atom withdraws electron density, lowering the pKa of any proximal amines or phenols in complex derivatives, which can improve membrane permeability.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alkene.
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Disposal: Dispose of as halogenated organic waste.
References
- Synthesis via Grignard:Organic Syntheses, Coll. Vol. 3, p. 729 (1955); Vol. 22, p. 39 (1942). (General procedure for 1-arylcyclohexenes).
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). Link
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Fluorine in Med Chem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330 (2008). Link
- NMR Data Reference: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (General reference for chemical shifts of styrene-like systems).
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Physical Properties: PubChem Compound Summary for CID 262907. Link
